4-Chlorobenzo[d]oxazole
Description
4-Chlorobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a chlorine atom at the 4-position. This compound is part of the broader class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGTSQNWUXVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624862 | |
| Record name | 4-Chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943443-12-7 | |
| Record name | 4-Chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions to form the oxazole ring . Another method involves the use of ortho-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products:
- Substitution reactions can yield derivatives like 4-methoxybenzo[d]oxazole.
- Oxidation reactions can lead to the formation of oxazole-2-carboxylic acids .
Scientific Research Applications
Chemical Properties and Structure
4-Chlorobenzo[d]oxazole is characterized by its unique chemical structure, which consists of a benzene ring fused to an oxazole ring with a chlorine atom at the fourth position. Its molecular formula is and it has a molecular weight of approximately 153.57 g/mol. The presence of the chlorine atom enhances its reactivity and biological activity.
Medicinal Chemistry
This compound has been extensively investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, certain derivatives have demonstrated efficacy against multi-drug resistant bacteria, indicating their potential as new antibiotic candidates .
- Anticancer Properties : Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. Derivatives have shown cytotoxic effects against specific cancer cell lines, making them candidates for further pharmacological exploration .
- Anti-inflammatory Effects : Recent studies have highlighted the anti-inflammatory potential of this compound derivatives, particularly in inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. These compounds have been tested in vivo for their ability to reduce inflammation without significant hepatotoxicity .
Material Science
In material science, this compound serves as an important building block for synthesizing novel materials. Its unique structural features allow it to be utilized in developing new polymers and composites with desirable properties .
Organic Synthesis
The compound is often used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of diverse chemical entities .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound derivatives revealed their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The research suggested that these compounds could serve as lead candidates for developing new antibiotics.
Case Study 2: Cancer Therapeutics
Another investigation explored the anticancer activity of modified derivatives of this compound. The study found that specific structural modifications enhanced cytotoxicity against breast cancer cell lines, highlighting the importance of chemical diversity in drug design.
Case Study 3: Inflammation Modulation
Research on anti-inflammatory effects demonstrated that certain derivatives significantly reduced mRNA expression levels of pro-inflammatory cytokines in LPS-induced inflammation models. This suggests their potential utility in treating inflammatory diseases like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]oxazole involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 4-Chlorobenzo[d]oxazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. For instance, the chlorine atom can enhance its antimicrobial properties compared to non-chlorinated derivatives.
Biological Activity
4-Chlorobenzo[d]oxazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole ring with a chlorine substituent, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is CHClNO, and it has a molecular weight of approximately 239.66 g/mol .
Biological Activities
The biological activities of this compound derivatives include:
- Antimicrobial Activity : Exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Various derivatives have been evaluated for their anticancer activity against multiple cancer cell lines. Notably, one derivative showed potent activity against SNB-19 (CNS cancer), NCI-H460 (non-small-cell lung cancer), and SNB-75 (CNS cancer) with percentage growth inhibition (PGI) values ranging from 54.68% to 65.12% at a concentration of 10 µM .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes that are crucial for cancer cell proliferation and microbial resistance. For example, it has been reported to inhibit kinases involved in cancer growth .
- Binding Affinity : Molecular docking studies reveal that this compound derivatives can effectively bind to active sites of target proteins, enhancing their therapeutic potential. A notable binding score was observed with a derivative interacting with the tubulin–combretastatin A4 complex .
Case Studies
- Anticancer Evaluation : A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives were synthesized and evaluated for anticancer activity. The most promising compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential for further development as an anticancer agent .
- Antibacterial Activity : Another study reported on the antibacterial efficacy of 4-chloro derivatives against common pathogens such as E. coli and S. aureus. The results indicated that some compounds had MICs as low as 8 µg/mL, showcasing their potential as new antimicrobial agents .
Data Table: Biological Activities of Selected Derivatives
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Models electronic structure, frontier molecular orbitals (FMOs), and substituent effects on reactivity. For example, chloro substituents increase electrophilicity, enhancing binding to kinase targets like VEGFR-2 .
- Molecular docking : Screens interactions with biological targets (e.g., STAT3, tubulin) to prioritize synthesis candidates .
- QSAR studies : Correlates substituent parameters (e.g., Hammett σ) with antifungal or anticancer activity .
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).
- Waste disposal : Segregate chlorinated waste for professional treatment to prevent environmental contamination .
How does the chloro substituent at the 4-position influence reactivity and biological target interactions?
Advanced
The electron-withdrawing chloro group:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., phosphorylation at the 2-position) .
- Improves lipophilicity : Increases membrane permeability, enhancing intracellular accumulation in cancer cells .
- Modulates target binding : Structural studies show chloro-substituted benzoxazoles exhibit stronger π-π stacking with kinase ATP-binding pockets compared to non-halogenated analogs .
What are the common biological assays used to evaluate the bioactivity of this compound derivatives?
Q. Basic
- Antifungal activity : Agar diffusion assays against Candida albicans or Aspergillus niger .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., VEGFR-2) or DNA topoisomerases .
What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Q. Advanced
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, solvent controls) to minimize variability .
- Purity validation : Use HPLC or elemental analysis to confirm compound integrity before testing .
- Meta-analysis : Compare datasets across studies to identify outliers or trends (e.g., substituent-dependent activity cliffs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
